molecular formula C₃₆H₆₃F₃N₁₀O₁₁ B1574777 Tau protein (592-597), Human (TFA)

Tau protein (592-597), Human (TFA)

Cat. No. B1574777
M. Wt: 868.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tau protein (592-597), Human (TFA) is a peptide fragment of human Tau protein. The dysfunction of Tau protein is involved in neurodegeneration and dementia.

Scientific Research Applications

Isoform Diversity and Localization in Neurodegenerative Diseases

Tau protein exhibits multiple isoforms with varying amino-terminal regions. These isoforms are expressed in an adult-specific manner. Notably, they are incorporated into neurofibrillary tangles in Alzheimer's disease, underscoring their significance in neurodegenerative conditions (Goedert et al., 1989).

Role in Microtubule Binding and Stability

Tau protein functions as a microtubule-associated protein, essential for stabilizing microtubules. Its structure, featuring repeated sequences, suggests a role in tubulin binding, which is fundamental to maintaining neuronal morphology (Lee, Cowan, & Kirschner, 1988).

Variability in N-terminal and C-terminal Domains

Tau proteins are characterized by their variability, particularly in their N-terminal and C-terminal domains. This variability plays a crucial role in their binding to microtubules and is linked to their functional diversity in neuronal development and pathology (Himmler, Drechsel, Kirschner, & Martin, 1989).

Implications in Alzheimer's Disease

Tau protein's microtubule binding domain has been implicated in Alzheimer's disease. Its aggregation in neurofibrillary tangles is a hallmark of the disease, highlighting the critical role of tau protein in the pathogenesis of Alzheimer's (Lee, Neve, & Kosik, 1989).

Developmental Regulation and Species Variability

The expression of tau protein isoforms and their phosphorylation are developmentally regulated, exhibiting differences across species. This variability suggests a complex role of tau in neurodevelopment and plasticity (Takuma, Arawaka, & Mori, 2003).

Tyrosine Phosphorylation in Tauopathies

Research has indicated that tau protein can be phosphorylated on tyrosine residues, a modification that could play a role in the pathophysiology of Alzheimer's disease and other tauopathies (Lebouvier et al., 2009).

Tau Protein in Physiology and Pathology

Tau's role extends beyond its association with microtubules; it participates in diverse physiological processes and its aggregation characterizes several neurodegenerative diseases, known as tauopathies (Wang & Mandelkow, 2015).

properties

Product Name

Tau protein (592-597), Human (TFA)

Molecular Formula

C₃₆H₆₃F₃N₁₀O₁₁

Molecular Weight

868.94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.